

Application Notes and Protocols for Azide-PEG6-amido-C16-Boc in Proteomics

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Compound of Interest

Compound Name: Azide-PEG6-amido-C16-Boc

Cat. No.: B8106254

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Introduction

Azide-PEG6-amido-C16-Boc is a versatile, heterobifunctional chemical probe designed for advanced applications in chemical biology and proteomics. This molecule incorporates several key features that enable a broad range of experimental strategies, from targeted protein labeling to the development of novel therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras) and hydrophobic tags for inducing protein degradation.

This reagent features four key components:

- An azide group (N_3) that serves as a bio-orthogonal handle for highly specific covalent modification via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[\[1\]](#)[\[2\]](#)[\[3\]](#)
- A hydrophilic hexaethylene glycol (PEG6) spacer which enhances aqueous solubility and provides a flexible linker arm to minimize steric hindrance during conjugation.[\[4\]](#)[\[5\]](#)
- A long (C16) alkyl chain connected via a stable amide bond, which imparts significant hydrophobicity. This feature can be exploited for probing protein-lipid interactions, membrane association, or for inducing protein degradation through hydrophobic tagging.[\[6\]](#)[\[7\]](#)

- A tert-butyloxycarbonyl (Boc)-protected amine, which provides a latent primary amine. Following a straightforward deprotection step, this amine becomes available for conjugation to proteins, small molecules, or other probes, typically through amide bond formation with carboxylic acids or activated esters.[8]

These application notes provide an overview of the key applications of **Azide-PEG6-amido-C16-Boc** in proteomics and detailed protocols for its use.

Key Applications in Proteomics

- **Development of PROTACs and Hydrophobic Taggers:** The primary application of this linker is in the synthesis of PROTACs and other targeted protein degradation molecules.[9][10][11] The bifunctional nature of the molecule allows for the sequential or convergent synthesis of these degraders. For instance, a protein of interest (POI) ligand can be attached to the deprotected amine, while an E3 ligase ligand can be "clicked" onto the azide moiety. The long C16 chain can also function as a hydrophobic tag (HyTag), a strategy that can induce degradation of a target protein by mimicking a partially unfolded state, thereby hijacking the cell's quality control machinery.[6][7]
- **Activity-Based Protein Profiling (ABPP):** This linker can be used to create sophisticated ABPP probes. An inhibitor or substrate analog (the "warhead") can be coupled to the deprotected amine, creating a probe that covalently labels active enzymes in a complex proteome. The azide handle then allows for the subsequent attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via click chemistry, enabling the identification and quantification of active enzyme populations.
- **Membrane Protein Labeling and Pull-Down:** The hydrophobic C16 chain can facilitate the interaction of the probe with membrane proteins or lipidated proteins. By conjugating a targeting moiety to the deprotected amine, the probe can be directed to specific membrane-associated proteins. Subsequent click chemistry with a biotin-alkyne allows for the enrichment and identification of the target protein and its proximal interactors via mass spectrometry.
- **Multi-Modal Probe Synthesis:** The orthogonal reactivity of the two ends of the molecule allows for the construction of multi-modal probes. For example, a fluorescent dye could be

attached at one end and an affinity tag at the other, allowing for both visualization and purification of target proteins.

Data Presentation

The efficiency of labeling and the outcomes of proteomics experiments using **Azide-PEG6-amido-C16-Boc** can be quantified using various techniques. Below are representative data tables summarizing typical results.

Table 1: Quantification of Protein Labeling Efficiency

Analytical Method	Sample	Parameter Measured	Typical Result
SDS-PAGE with Fluorescent Alkyne Dye	Purified Target Protein + Linker	% Labeled Protein	> 90%
Cell Lysate + Linker	Band Intensity Shift/Fluorescence	Target-dependent	
Mass Spectrometry (Intact Protein)	Purified Target Protein + Linker	Mass Shift (Da)	Observed mass corresponds to protein + linker mass
LC-MS/MS	Enriched & Digested Peptides	Spectral Counts / Intensity	Identification of labeled peptides

Table 2: Representative Data from a Quantitative Proteomics Experiment (PROTAC Application)

Protein ID	Gene Name	log ₂ (Fold Change) PROTAC vs. Vehicle	p-value	Description
P01234	BRD4	-4.1	1.2e-5	Target Protein (Bromodomain-containing protein 4)
Q56789	BRD2	-3.8	4.5e-5	Off-Target (Bromodomain-containing protein 2)
P98765	ACTB	0.05	0.95	Non-Target (Actin, cytoplasmic 1)
Q12312	GAPDH	-0.12	0.88	Non-Target (Glyceraldehyde-3-phosphate dehydrogenase)

Experimental Protocols

Protocol 1: Boc-Deprotection of Azide-PEG6-amido-C16-Boc

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.[8]

Materials:

- **Azide-PEG6-amido-C16-Boc**
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)

- Triisopropylsilane (TIS) (optional, as a scavenger)
- Nitrogen or Argon gas
- Rotary evaporator
- Toluene

Procedure:

- Dissolve **Azide-PEG6-amido-C16-Boc** in anhydrous DCM to a concentration of 0.1 M in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0°C using an ice bath.
- Slowly add TFA to the solution to a final concentration of 20-50% (v/v). Caution: TFA is highly corrosive.
- (Optional) If the molecule to be conjugated to the amine is sensitive to cations, add TIS to a final concentration of 2.5-5% (v/v).
- Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).
- Upon completion, remove the DCM and excess TFA by rotary evaporation.
- To remove residual TFA, add toluene to the flask and evaporate under reduced pressure. Repeat this step two more times.
- The resulting product, the TFA salt of Azide-PEG6-amido-C16-NH₂, can often be used directly in the next conjugation step.

Protocol 2: Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an alkyne-containing reporter (e.g., alkyne-biotin or a fluorescent dye-alkyne) onto an azide-functionalized protein or probe.[\[12\]](#)[\[13\]](#)

Materials:

- Azide-labeled protein/probe in a suitable buffer (e.g., PBS, pH 7.4)
- Alkyne-reporter (e.g., Alkyne-Biotin, Alkyne-Fluorophore)
- Copper(II) Sulfate (CuSO_4) stock solution (e.g., 20 mM in water)
- Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
- THPTA ligand stock solution (e.g., 100 mM in water)
- 1.5 mL microcentrifuge tubes

Procedure:

- In a microcentrifuge tube, combine your azide-labeled protein sample (e.g., 50 μL of a 1-5 mg/mL solution) with buffer (e.g., 90 μL PBS).
- Add 20 μL of a 2.5 mM solution of the alkyne-reporter (in DMSO or water).
- Add 10 μL of the 100 mM THPTA ligand solution and vortex briefly. This ligand helps to stabilize the Cu(I) catalyst and reduce protein damage.[\[12\]](#)
- Add 10 μL of the 20 mM CuSO_4 solution and vortex briefly.
- Initiate the click reaction by adding 10 μL of the 300 mM sodium ascorbate solution. Vortex briefly to mix.
- Protect the reaction from light (especially if using a fluorescent dye) and incubate for 30-60 minutes at room temperature.
- The labeled protein is now ready for downstream analysis (e.g., SDS-PAGE) or purification (e.g., using a desalting column to remove excess reagents).

Protocol 3: Protein Analysis and Purification

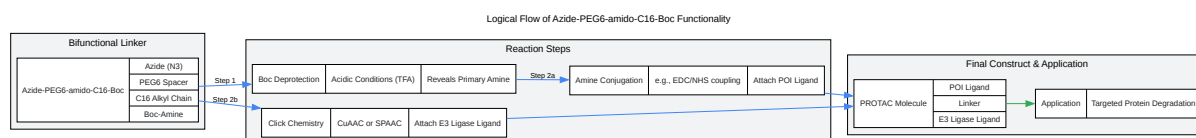
Analysis by SDS-PAGE:

- Mix a small aliquot of the reaction mixture with SDS-PAGE loading buffer.
- Run the sample on a polyacrylamide gel.
- If a fluorescent alkyne-reporter was used, visualize the gel using an appropriate fluorescence scanner. A successful reaction will show a fluorescent band at the molecular weight of the target protein.
- Alternatively, the gel can be stained with Coomassie Blue or transferred to a membrane for Western blotting against the reporter tag (e.g., using streptavidin-HRP for biotin).

Purification:

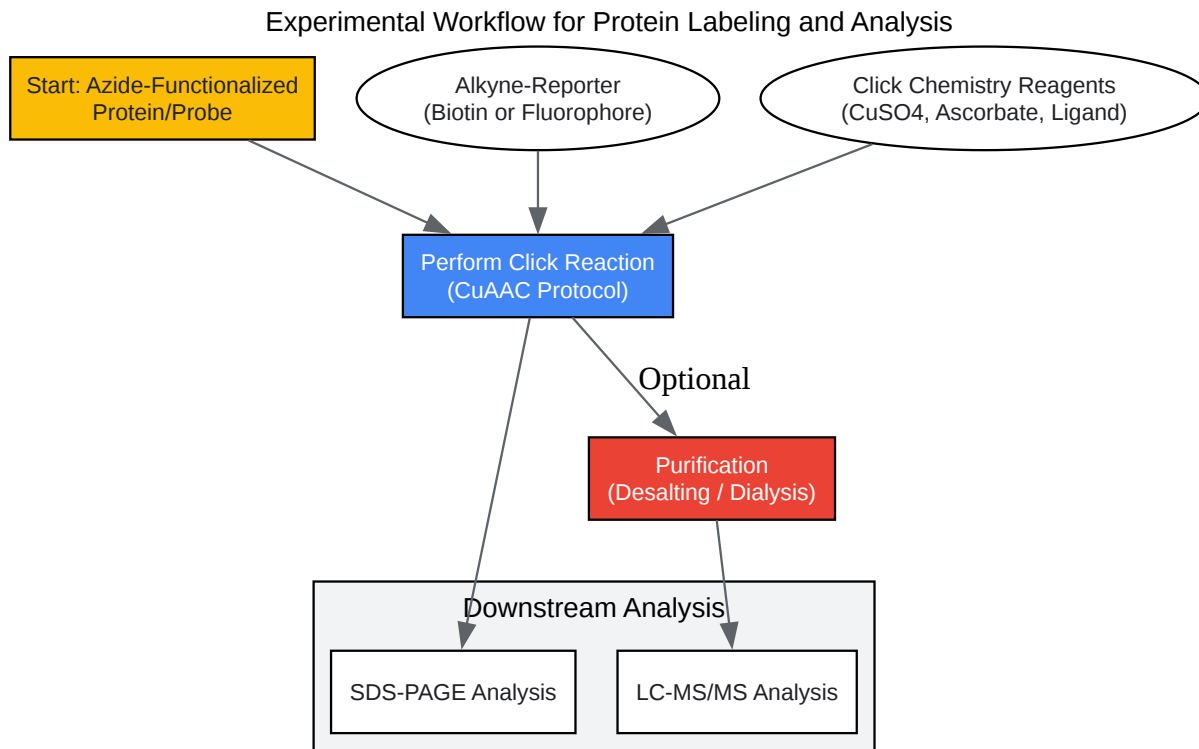
- To remove unreacted reagents, the labeled protein can be purified using a spin desalting column or by dialysis against a suitable buffer like PBS.

Visualizations



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Caption: Functional workflow for PROTAC synthesis.



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